
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MBC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MBC-11 is a member of the class of benzyl ethers and is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme.
作用機序
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This prevents PP2A from dephosphorylating its target proteins, leading to the accumulation of phosphorylated proteins and ultimately cell death. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to be highly selective for cancer cells, sparing normal cells from its cytotoxic effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its selectivity for cancer cells, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is the development of more potent and selective PP2A inhibitors based on the structure of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. Another direction is the investigation of the mechanism of action of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in cancer cells, which may lead to the identification of new targets for cancer therapy. Additionally, the combination of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide with other cancer drugs may lead to the development of more effective cancer treatments. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in animal models may lead to the development of more effective dosing strategies for clinical use.
合成法
The synthesis of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 4-methoxybenzyl bromide with 4-(morpholinosulfonyl)phenol in the presence of sodium hydride and acetone. The reaction yields the desired product, N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, which can be purified by column chromatography. The chemical structure of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is shown in Figure 1.
科学的研究の応用
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in cancer research. PP2A is a tumor suppressor protein that is frequently downregulated in cancer cells, making it an attractive target for cancer therapy. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to selectively inhibit the activity of PP2A in cancer cells, leading to cell death and tumor regression. N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-4-2-16(3-5-17)14-21-20(23)15-28-18-6-8-19(9-7-18)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKFEIJTHXMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-benzyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

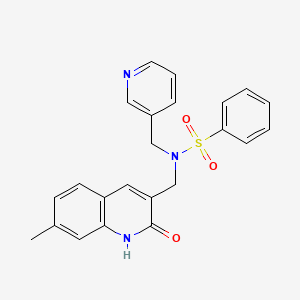
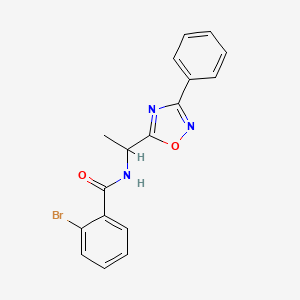

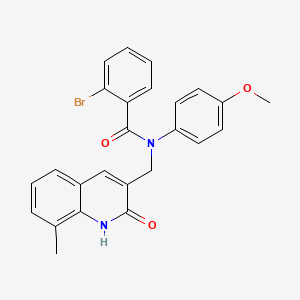

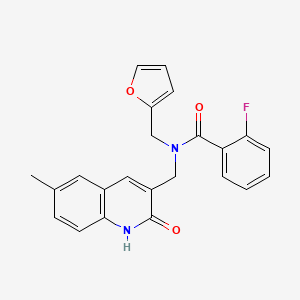





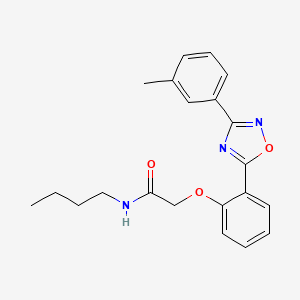
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)